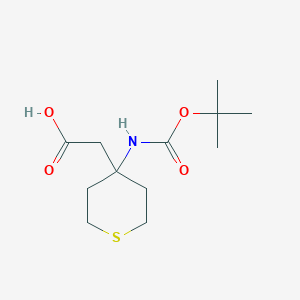

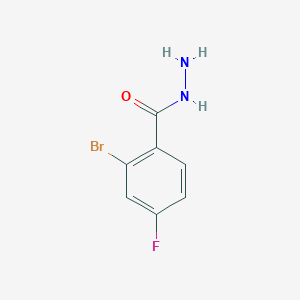

![molecular formula C16H19Cl2NO3 B2423622 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide CAS No. 900006-46-4](/img/structure/B2423622.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide” is a complex organic compound. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part refers to a spiro compound, which is a bicyclic molecule that has two rings sharing one atom . The “2,4-dichlorobenzamide” part refers to a benzamide derivative that has two chlorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro ring system, a benzamide group, and a dichlorobenzene ring. The spiro ring system would likely impart some degree of three-dimensionality to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the spiro ring system, the benzamide group, and the dichlorobenzene ring. The benzamide group might undergo reactions typical of amides, such as hydrolysis, while the dichlorobenzene ring might undergo reactions typical of aromatic halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzene ring might increase its lipophilicity compared to benzamide .

Wissenschaftliche Forschungsanwendungen

Spiro Compounds in Receptor Binding and Agonism

Research has identified spiro compounds, closely related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide, as high-affinity ligands for specific receptors, including the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit selective agonist properties, suggesting potential applications in biochemical assays and drug discovery processes aimed at targeting this receptor for therapeutic purposes (Röver et al., 2000).

Antihypertensive Properties

Spiro compounds have also been explored for their antihypertensive effects. Studies involving structural analogs have indicated the potential of these molecules to act as adrenergic receptor blockers, contributing to blood pressure reduction. This application suggests a pathway for the development of new antihypertensive agents (Caroon et al., 1981).

Dopamine Agonist Activity

Further investigations into spiro compounds have revealed their potential as dopamine agonists, particularly in peripheral dopamine receptor activation. Such findings could inform the development of treatments for conditions associated with dopamine dysregulation, highlighting the versatility of spiro compounds in addressing neurological and psychiatric disorders (Brubaker & Colley, 1986).

Synthetic Utility in Organic Chemistry

The synthetic versatility of spiro compounds, including 1,4-Dioxaspiro[4.5]decan derivatives, has been well documented. These compounds serve as crucial intermediates in the synthesis of a broad range of organic chemicals, including pharmaceutical intermediates, indicating their significant role in advancing chemical synthesis methodologies (Zhang Feng-bao, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO3/c17-11-4-5-13(14(18)8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTHZCMAITWFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

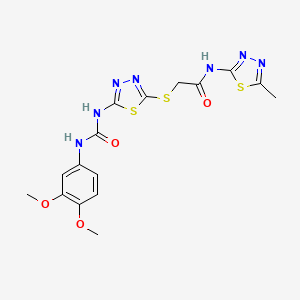

![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2423548.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)

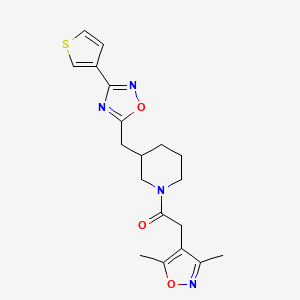

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)

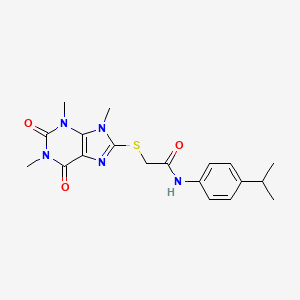

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide](/img/structure/B2423557.png)

![1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole](/img/structure/B2423558.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)